molecular formula C24H27NO6S2 B136064 BML-287 CAS No. 915754-05-1

BML-287

Cat. No.: B136064
CAS No.: 915754-05-1
M. Wt: 489.6 g/mol
InChI Key: IKXOJNAQUMCNNJ-UHFFFAOYSA-N
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Description

Elucidation of BML-287 within the Context of Small Molecule Biological Probes

Small molecule biological probes are chemical compounds designed to interact with specific biological targets, such as proteins, to study their function within a cellular context. aacrjournals.org These tools are invaluable for exploring physiological and pathological processes and for validating new molecular targets for therapeutic development. nih.gov Unlike genetic methods, small molecule probes offer acute, reversible, and dose-dependent control over a target protein's activity, providing a dynamic way to study its role in cellular signaling. aacrjournals.org

An effective chemical probe must meet several key criteria, including high potency, specificity for its intended target, and demonstrated engagement with that target in a cellular system. aacrjournals.org These characteristics ensure that the observed biological effects can be confidently attributed to the modulation of the specific protein of interest.

This compound is a specific type of small molecule probe. Research identifies it as a selective inhibitor of secreted frizzled-related protein-1 (sFRP-1). usbio.net By inhibiting sFRP-1, a known antagonist of the Wnt signaling pathway, this compound serves as a valuable tool for researchers studying the myriad processes regulated by Wnt signaling, such as bone formation. usbio.netnih.govresearchgate.net

Table 1: Key Characteristics of High-Quality Small Molecule Probes

Characteristic Description Rationale
Potency The concentration of the probe required to produce a biological effect. High-quality probes typically have a biochemical potency (IC50 or Kd) of less than 100 nM. aacrjournals.org High potency minimizes the risk of off-target effects that can occur at higher concentrations.
Selectivity The ability of the probe to interact with its intended target over other proteins, especially those within the same family. A selectivity of >30-fold is a common benchmark. aacrjournals.org Ensures that the observed phenotype is a direct result of modulating the target of interest, not other cellular components.
Cellular Activity The probe must be able to enter cells and engage its target in a biological context, typically with an IC50 of less than 1 µM. aacrjournals.org Confirms that the probe is functional in the complex environment of a living cell, not just in a purified biochemical assay.
Mechanism of Action A well-defined understanding of how the probe interacts with its target (e.g., as an inhibitor, activator, or degrader). Crucial for interpreting experimental results and understanding the downstream biological consequences.
Structural Characterization The chemical structure of the probe is known and verified. Allows for the synthesis of related analogs and controls, and helps in understanding structure-activity relationships.

Overview of Sirtuin 1 (SIRT1) as a Critical Regulatory Enzyme in Biological Systems

While this compound targets the Wnt pathway, the principles of using small molecule probes to dissect cellular functions are broadly applicable. A prominent example of a critical regulatory enzyme that is the subject of intense investigation with such probes is Sirtuin 1 (SIRT1). researchgate.net

SIRT1 is a member of the sirtuin family of proteins, which are characterized as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylases. nih.govfrontiersin.org Located primarily in the cell nucleus, SIRT1 removes acetyl groups from a wide array of protein substrates, including both histone and non-histone proteins. nih.govwikipedia.org This NAD+-dependent activity allows SIRT1 to function as a cellular energy sensor, linking the cell's metabolic state to the regulation of gene expression and protein function. nih.gov

The deacetylation of its targets allows SIRT1 to influence a vast range of fundamental biological processes. frontiersin.org These include cellular metabolism, DNA repair, inflammation, apoptosis, and cellular senescence. nih.govfrontiersin.org Its central role in these pathways has established SIRT1 as a critical regulator of cellular homeostasis and organismal health. nih.gov

Table 2: Key Substrates and Biological Functions of SIRT1

Substrate Biological Function Cellular Process
p53 Deacetylation by SIRT1 inhibits its activity, reducing apoptosis and promoting cell survival under stress. nih.gov DNA Damage Response, Cell Cycle Control
NF-κB (p65 subunit) Deacetylation reduces the transcriptional activity of NF-κB, leading to anti-inflammatory effects. researchgate.netfrontiersin.org Inflammation, Immune Response
FOXO (Forkhead box proteins) SIRT1-mediated deacetylation influences the regulation of genes involved in stress resistance, metabolism, and cell death. Stress Resistance, Longevity
PGC-1α Deacetylation activates PGC-1α, promoting mitochondrial biogenesis and regulating energy metabolism. nih.gov Energy Homeostasis, Mitochondrial Function
Histones (e.g., H3K9, H4K16) Deacetylation of histones leads to changes in chromatin structure and regulation of gene expression. frontiersin.org Gene Silencing, Chromatin Remodeling
Ku70 Deacetylation by SIRT1 is involved in the repair of DNA double-strand breaks. nih.gov DNA Repair, Genome Stability

Significance of SIRT1 Modulation in Foundational Biological Research

Given its central role in cellular regulation, the ability to modulate SIRT1 activity is of profound significance in biological research. The development of small molecule activators and inhibitors targeting SIRT1 has provided researchers with the tools to probe its function and explore its therapeutic potential across a wide spectrum of diseases. nih.govnih.gov

SIRT1 activators, such as resveratrol (B1683913) and other synthetic compounds, are used to study the beneficial effects of increased SIRT1 activity. nih.govnih.gov Research in this area has linked SIRT1 activation to the prevention of metabolic disorders, neuroprotection, and the amelioration of age-related pathologies. nih.gov By activating SIRT1, scientists can investigate its role in mimicking the effects of caloric restriction, a known longevity-promoting intervention.

Conversely, SIRT1 inhibitors, like EX527, are crucial for understanding the consequences of reduced SIRT1 function. mdpi.comnih.gov These molecules are used to explore the role of SIRT1 in the proliferation of certain cancer cells and to dissect its involvement in specific signaling pathways. mdpi.com The use of selective inhibitors helps to validate SIRT1 as a potential therapeutic target and to understand the context-dependent nature of its functions. researchgate.net

The study of SIRT1 modulators highlights a key goal of chemical biology: to create precise molecular tools that can be used to dissect complex biological processes, thereby paving the way for novel therapeutic strategies for a variety of human diseases. nih.govnih.gov

Table 3: Research Areas Benefiting from SIRT1 Modulation

Research Area Rationale for Modulation Examples of Modulators
Aging and Longevity SIRT1 activation is believed to mimic caloric restriction, a state associated with extended lifespan in many organisms. Resveratrol, SRT2104 (Activators) nih.gov
Metabolic Diseases Activating SIRT1 can improve insulin (B600854) sensitivity and regulate lipid metabolism, offering potential avenues for treating type 2 diabetes and fatty liver disease. nih.gov Resveratrol, Nicotinamide Riboside (Activators) selleckchem.com
Neurodegenerative Diseases SIRT1 activation has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease by mitigating protein aggregation and neuroinflammation. nih.gov Resveratrol (Activator)
Cancer The role of SIRT1 is context-dependent. Inhibitors are explored for cancers where SIRT1 promotes survival, while activators may have roles in prevention. mdpi.com EX527, Selisistat (Inhibitors) mdpi.com
Inflammatory Conditions Activating SIRT1 can suppress inflammatory pathways, making it a target for chronic inflammatory and autoimmune diseases. researchgate.netnih.gov SRT2104 (Activator) nih.gov
Cardiovascular Disease SIRT1 activation is associated with protective effects on the cardiovascular system, including improved endothelial function and reduced atherosclerosis. nih.gov Resveratrol (Activator)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S2/c1-4-19-11-12-21(32(26,27)20-8-6-5-7-9-20)17-24(19)33(28,29)25-15-14-18-10-13-22(30-2)23(16-18)31-3/h5-13,16-17,25H,4,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXOJNAQUMCNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648875
Record name 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915754-05-1
Record name 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Bml 287 Action

Comprehensive Investigation of BML-287 as a Sirtuin 1 (SIRT1) Inhibitor

SIRT1 is a key member of the sirtuin family, functioning as a protein deacetylase that utilizes NAD+ as a cofactor to remove acetyl groups from lysine (B10760008) residues on target proteins. aging-us.comspringermedizin.denih.gov This deacetylation activity plays a crucial role in regulating various cellular pathways. aging-us.comspringermedizin.deplos.orgnih.govnih.gov The investigation of compounds like this compound as SIRT1 inhibitors aims to understand their impact on these fundamental biological processes.

Characterization of Inhibitory Potency and Selectivity against SIRT1

Studies characterizing SIRT1 inhibitors typically involve determining their half-maximal inhibitory concentration (IC50) values against SIRT1 and comparing these values to their inhibitory effects on other sirtuin isoforms (SIRT2, SIRT3, etc.) to assess selectivity. While specific IC50 data for this compound against SIRT1 and other sirtuins were not explicitly found in the provided search results, the general approach to characterizing SIRT1 inhibitors involves such comparative analysis. For example, EX527 is a known SIRT1 inhibitor with an reported IC50 value of 0.9 ± 0.1 µM for SIRT1, showing significantly higher potency against SIRT1 compared to SIRT5 (IC50 = 21.7 ± 1.0 µM for a SIRT5 double mutant) plos.org. Another study mentions compounds showing mild inhibition of SIRT2 and SIRT3 compared to their SIRT1 inhibition nih.gov. The sensitivity and specificity of SIRT1 activity assays, often utilizing substrates like a peptide derived from p53 (amino acids 379–382) containing an acetylated lysine, are crucial for accurately characterizing inhibitor potency. plos.org

Kinetic Analysis of SIRT1-BML-287 Interactions

Kinetic analysis of enzyme-inhibitor interactions provides insights into the mechanism of inhibition, such as whether the inhibitor competes with the substrate or cofactor. While specific kinetic parameters (like Ki) for this compound's interaction with SIRT1 were not detailed in the search results, studies on other SIRT1 modulators illustrate the type of analysis performed. For instance, nicotinamide (B372718), a general sirtuin inhibitor, exhibits competitive inhibition against NAD+ plos.org. Leucine has been shown to affect SIRT1 kinetics by reducing its Km for NAD+ plos.org. Such kinetic studies are essential for a comprehensive understanding of how an inhibitor like this compound affects the catalytic activity of SIRT1.

Structural Elucidation of this compound Binding to SIRT1 Active Site: Avenues for Crystallographic and Computational Studies

Understanding how an inhibitor binds to its target enzyme at a molecular level is critical for rational drug design and understanding the mechanism of action. The catalytic domain of human SIRT1 consists of a larger NAD+-binding domain and a smaller domain containing helical and Zn2+-binding modules. nih.gov Crystal structures of SIRT1 in complex with cofactors and inhibitors, such as NAD+ and EX527 analogs, have revealed that inhibitors can bind deep within the catalytic cleft, displacing NAD+ and preventing substrate binding. rcsb.org Computational studies, such as molecular dynamics simulations and docking, are used to predict binding modes and interactions. nih.govresearchgate.netacs.org While a specific crystal structure of this compound bound to SIRT1 was not found, these structural and computational approaches would be the avenues to elucidate the precise binding site and interactions of this compound with SIRT1. Studies on other inhibitors have identified potential binding regions, including a flexible hydrophobic groove near the substrate binding site that could be exploited for selective SIRT1 inhibition. chemrxiv.org

Analysis of Downstream Molecular Pathways Influenced by SIRT1 Inhibition via this compound

Inhibiting SIRT1 with a compound like this compound is expected to alter the acetylation status of its downstream protein targets, thereby influencing various cellular pathways regulated by SIRT1.

Identification and Quantification of Acetylation State Changes in Target Proteins

SIRT1 deacetylates a wide range of protein substrates, including histones and numerous non-histone proteins involved in diverse cellular functions. aging-us.comnih.gov Inhibition of SIRT1 leads to increased acetylation of these targets. Examples of known SIRT1 targets include the tumor suppressor p53 (acetylated at Lys382), FOXO proteins, NF-κB (p65 subunit acetylated at Lys310), LKB1, and SREBP. nih.govnih.govnih.govdovepress.complos.orgrsc.orgnih.gov Identifying and quantifying the changes in acetylation levels of these and other potential targets upon this compound treatment is crucial for understanding its cellular effects. Techniques such as Western blotting with acetylation-specific antibodies and mass spectrometry are commonly used for this purpose. nih.govnih.govplos.org For instance, inhibition of endogenous SIRT1 activity by nicotinamide resulted in enhanced protein levels of FOXA2, suggesting that SIRT1-controlled acetylation affects FOXA2 stability. plos.org Similarly, knockdown of SIRT1 resulted in increased acetylation of NF-κB p65. elifesciences.org

Gene Expression Profiling in Response to this compound-Mediated SIRT1 Modulation

SIRT1's deacetylation activity directly and indirectly impacts gene expression by modifying histones and transcription factors. aging-us.comresearchgate.net Inhibition of SIRT1 can therefore lead to changes in the transcription of numerous genes. Gene expression profiling, often using techniques like microarrays or RNA sequencing, can reveal the transcriptional programs affected by this compound-mediated SIRT1 inhibition. Studies on SIRT1 modulation have shown effects on genes involved in metabolism, inflammation, and other processes. nih.govdovepress.comelifesciences.orgplos.org For example, SIRT1 is involved in regulating gluconeogenic and glycolytic genes in liver cells plos.org, and its inhibition can affect the expression of genes involved in fatty acid oxidation elifesciences.org. Gene expression profiling in response to this compound would help delineate the specific transcriptional changes driven by its inhibitory action on SIRT1.

Exploration of Protein-Protein Interaction Networks Modulated by this compound Action

The biological functions of proteins are intrinsically linked to their interactions with other proteins, forming complex protein-protein interaction (PPI) networks. This compound, by targeting specific proteins within key signaling pathways, effectively modulates these intricate networks.

Inhibition of secreted frizzled related protein-1 (sFRP-1) by this compound directly impacts the Wnt signaling pathway's protein interaction network. chembase.cn sFRP-1 proteins are known to extracellularly bind to Wnt ligands or Frizzled receptors, acting as soluble inhibitors that prevent Wnt ligands from interacting with their receptors on the cell surface. The Wnt signaling pathway relies on a cascade of protein interactions, including the binding of Wnt ligands to Frizzled receptors and LRP co-receptors, leading to the recruitment and interaction of cytoplasmic proteins such as Dishevelled, Axin, APC, and GSK3β, which ultimately regulate the stability and nuclear translocation of β-catenin and its interaction with TCF/LEF transcription factors. By inhibiting sFRP-1, this compound can disrupt the inhibitory effect of sFRP-1 on Wnt-receptor interactions, thereby potentially promoting the formation of active Wnt receptor complexes and subsequent downstream protein interactions within the Wnt signaling cascade. This modulation can influence processes dependent on Wnt signaling, such as cell fate determination, proliferation, and differentiation.

Furthermore, this compound's inhibitory effect on FRS2-related protein-1 (FRP-1) modulates the protein interaction network of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. scbt.com The FGFR pathway is initiated by the binding of FGF ligands to FGFRs, inducing receptor dimerization and trans-phosphorylation. This activation creates docking sites for adaptor proteins, including FRS2 (Fibroblast Growth Factor Receptor Substrate 2), which interacts with activated FGFRs. scbt.com FRS2 then recruits other signaling proteins like Grb2 and SOS, leading to the activation of downstream pathways such as the Ras/MAPK pathway and the PI3K/Akt pathway, both of which involve extensive protein-protein interactions. FRP-1 is known to interact with FRS2. scbt.com Inhibition of FRP-1 by this compound would likely interfere with its interaction with FRS2, thereby disrupting the proper assembly and function of protein complexes downstream of activated FGFRs. This interference can modulate the flow of information through the FGFR signaling network, impacting cellular responses related to growth, survival, and differentiation that are mediated by this pathway.

This compound: An Examination of Its Cellular Effects Reveals a Primary Role in Wnt Signaling, Not SIRT1 Inhibition

Initial research into the cellular effects of the chemical compound this compound has revealed a significant discrepancy with the requested focus on SIRT1 inhibition. Extensive database searches indicate that this compound is not recognized as an inhibitor of SIRT1. Instead, the scientific literature consistently identifies this compound as a selective inhibitor of secreted frizzled related protein-1 (sFRP-1), a key modulator of the Wnt signaling pathway.

This article will address the established cellular effects of this compound within the context of its known mechanism of action. While the requested outline centered on SIRT1 inhibition, the available evidence does not support this function for this compound. Therefore, the following sections will discuss the cellular impacts of this compound based on its role as an sFRP-1 inhibitor and its influence on Wnt signaling.

Cellular Effects of Bml 287

Modulation of Cellular Metabolic States by this compound

Mitochondrial Biogenesis and Functionality Assessments

The canonical Wnt/β-catenin signaling cascade, in particular, has been demonstrated to enhance mitochondrial biogenesis and oxygen consumption in various cell types. nih.govmdpi.com For instance, studies have shown that treatment with Wnt3A, a Wnt family member, leads to a marked induction of mitochondrial biogenesis. nih.gov This suggests that by inhibiting sFRP-1, an antagonist of Wnt signaling, this compound would be expected to promote the Wnt pathway and, consequently, stimulate mitochondrial proliferation.

Furthermore, the Wnt pathway's influence extends to mitochondrial dynamics, including the processes of fission and fusion, which are vital for maintaining a healthy mitochondrial network. nih.gov Both canonical and non-canonical Wnt signaling pathways have been implicated in the regulation of mitochondrial distribution and dynamics. nih.gov

Influence on Cellular Stress Responses

The Wnt signaling pathway is intricately involved in the complex network of cellular stress responses, including the defense against oxidative stress and the modulation of the DNA damage response.

The relationship between Wnt signaling and oxidative stress is multifaceted. On one hand, activation of the Wnt pathway can lead to an increase in mitochondrial biogenesis, which in turn can elevate the production of reactive oxygen species (ROS), a key component of oxidative stress. nih.govwikipedia.org This increase in ROS can subsequently contribute to cellular damage. nih.gov

Conversely, the Wnt pathway is also implicated in cellular defense mechanisms against oxidative stress. nih.govnih.gov Oxidative stress itself can modulate Wnt/β-catenin signaling in a redox-dependent manner. nih.gov For example, oxidative stress has been shown to induce Wnt signaling through the activation of Dishevelled (DVL), a key component of the Wnt pathway. nih.gov This suggests a feedback loop where oxidative stress can activate Wnt signaling, which may then participate in the subsequent cellular response. Given that this compound activates the Wnt pathway, it could potentially influence the cellular redox balance, although the precise outcomes would likely be context-dependent.

A growing body of evidence highlights the significant crosstalk between the Wnt signaling pathway and the DNA damage response (DDR). mdpi.comnih.govnih.gov The DDR is a critical cellular mechanism for maintaining genomic integrity in the face of DNA lesions. nih.gov

Several studies have revealed that Wnt signaling can regulate the DDR. mdpi.comnih.gov For instance, the Wnt/β-catenin pathway can modulate the repair of double-strand breaks. mdpi.com In some contexts, activation of Wnt signaling has been linked to increased resistance to DNA damage. plos.orgbiorxiv.org This suggests that by activating the Wnt pathway, this compound could potentially influence a cell's capacity to respond to and repair DNA damage. The interaction is complex, with various components of both pathways engaging in a regulatory network. mdpi.comnih.gov

Expected based on its Mechanism of Action

Cellular ProcessExpected Effect of this compound (via Wnt Pathway Activation)
Mitochondrial Biogenesis Stimulation
Mitochondrial Function Modulation of oxygen consumption and dynamics
Oxidative Stress Potential increase in ROS production; modulation of defense mechanisms
DNA Damage Response Modulation of DNA repair pathways and cellular resistance to damage

Preclinical Research Investigations of Bml 287 in in Vitro and Ex Vivo Systems

Design and Implementation of In Vitro Experimental Models for BML-287 Research

In vitro models, primarily cell-based systems, are fundamental tools in preclinical research, offering controlled environments to study cellular responses to chemical compounds. mdpi.com These models allow for detailed investigations into molecular mechanisms and cellular effects.

Selection and Justification of Relevant Cell Lines

The selection of appropriate cell lines is a critical first step in designing in vitro experiments for studying compounds like this compound. Cell lines offer a readily available and reproducible system for research. mdpi.com The justification for choosing a particular cell line is typically based on its relevance to the biological pathway or disease being investigated. For a compound targeting the Wnt signaling pathway, such as this compound, cell lines with well-characterized Wnt pathway components or those derived from tissues where sFRP-1 and Wnt signaling play a significant role would be selected. rndsystems.comnih.gov For instance, cell lines representing different tissue types or disease states influenced by Wnt signaling could be utilized to assess the compound's activity and specificity. Researchers consider factors such as the expression levels of sFRP-1 and various Wnt pathway components, the functional status of the Wnt pathway (e.g., basal activity, responsiveness to activation or inhibition), and the genetic background of the cell line. mdpi.comqiagen.com The goal is to choose models that accurately reflect the biological context relevant to the research question.

While specific detailed studies on the selection and justification of cell lines specifically for this compound research were not extensively found in the provided search results, general principles of cell line selection for studying signaling pathways and potential therapeutic targets would apply. mdpi.comqiagen.com

Application of High-Throughput Screening Approaches for Functional Characterization

High-throughput screening (HTS) is a powerful methodology employed in preclinical research to rapidly assess the effects of a large number of compounds on a biological target or pathway. bmglabtech.comdanaher.com In the context of this compound, HTS could be applied to functionally characterize its activity as an sFRP-1 inhibitor and its impact on Wnt signaling across various cellular contexts. chembase.cnrndsystems.com HTS typically involves miniaturized assay formats, automation, and sophisticated data acquisition and analysis systems. bmglabtech.comnih.gov

For studying this compound, HTS assays could be designed to measure Wnt pathway activity using reporter gene assays, assess the interaction between this compound and sFRP-1, or evaluate downstream effects of Wnt modulation on cellular processes such as proliferation, differentiation, or migration in relevant cell lines. promega.co.uk The application of HTS allows for the efficient identification of concentration-response relationships and the evaluation of compound specificity against a panel of targets. bmglabtech.comjapsonline.com

While the provided search results discuss HTS methodologies in general preclinical research and mention libraries containing BML-numbered compounds (though not specifically this compound in detail in this context) core.ac.uk, specific published HTS data detailing the functional characterization solely of this compound using these approaches were not prominently featured.

Illustrative Data Table: Hypothetical HTS Data for this compound

This table illustrates the type of data that would be generated in an HTS campaign to assess this compound's effect on Wnt signaling using a hypothetical Wnt reporter cell line.

Cell LineAssay TypeThis compound ConcentrationWnt Reporter Activity (% of Control)Notes
Hypothetical Wnt Reporter Line ALuciferase Assay0 µM100Baseline Wnt activity
Hypothetical Wnt Reporter Line ALuciferase Assay0.1 µM95Slight inhibition
Hypothetical Wnt Reporter Line ALuciferase Assay1 µM70Moderate inhibition
Hypothetical Wnt Reporter Line ALuciferase Assay10 µM30Significant inhibition
Hypothetical Wnt Reporter Line BFluorescence Assay0 µM100Baseline Wnt activity
Hypothetical Wnt Reporter Line BFluorescence Assay1 µM98Minimal effect
Hypothetical Wnt Reporter Line BFluorescence Assay10 µM90Slight effect

Development of Advanced Organoid and 3D Culture Models

Advanced in vitro models, including organoids and 3D cell cultures, are increasingly utilized in preclinical research to better recapitulate the complexity of native tissues and organs compared to traditional 2D monolayer cultures. promega.co.uknih.govfrontiersin.orgcorning.com These models provide a more physiologically relevant microenvironment, allowing for cell-cell and cell-extracellular matrix interactions that are crucial for cellular behavior and responses to compounds. promega.co.ukfrontiersin.org

Organoids are self-assembling 3D structures derived from stem cells or primary tissue, mimicking the architecture and function of the organ of origin. nih.govsci-hub.senih.govresearchgate.net 3D cell cultures, including spheroids and cells embedded in matrices, also offer a three-dimensional context for cellular growth and interaction. japsonline.comcorning.comresearchgate.net

For a Wnt pathway modulator like this compound, organoid models derived from tissues where Wnt signaling is critical (e.g., intestine, liver, brain, lung) could provide valuable insights into its effects on tissue development, regeneration, or disease progression. nih.govsci-hub.seaacrjournals.org 3D culture models could be used to study how the compound influences cell behavior within a more complex spatial context, potentially revealing effects not observed in 2D cultures. promega.co.ukfrontiersin.orgcorning.com These models are considered more predictive of in vivo outcomes and are being explored for drug screening and personalized medicine applications. promega.co.uknih.govcorning.comaacrjournals.org

While the search results highlight the growing importance and methodologies for developing organoid and 3D culture models in preclinical research danaher.compromega.co.ukjapsonline.comnih.govfrontiersin.orgcorning.comnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govnih.govbiocompare.comfrontiersin.org, specific detailed studies on the application of this compound within these advanced in vitro systems were not extensively found in the provided search results. One search result mentioned this compound in the context of inhibiting Sfrp1 in ESC-aggregates, which relates to early developmental models that can precede organoid formation, showing effects on cell polarization numberanalytics.com.

Illustrative Data Table: Hypothetical Data from Organoid or 3D Culture Study with this compound

This table illustrates the type of data that might be generated when studying this compound in an organoid or 3D culture model.

Model TypeTissue/Cell OriginThis compound TreatmentMeasured Outcome (e.g., Organoid Size, Cell Differentiation Marker Expression)Observations
Intestinal OrganoidsMouse IntestineControlNormal crypt-villus structure, Marker X expression: HighTypical healthy organoid development. biocompare.com
Intestinal OrganoidsMouse Intestine+ this compoundAltered morphology, Marker X expression: ReducedSuggests impact on Wnt-dependent processes.
Cancer SpheroidsTumor Cell LineControlCompact spheroid, limited invasionTypical tumor spheroid behavior. danaher.com
Cancer SpheroidsTumor Cell Line+ this compoundReduced spheroid size, increased apoptosis markersIndicates potential anti-proliferative effect.

Methodologies for Ex Vivo Tissue and Cellular Component Analysis

Ex vivo models utilize tissues or cells isolated from living organisms, maintaining aspects of their native environment and complexity for a limited time in a laboratory setting. rwdstco.comconductscience.com These models bridge the gap between in vitro studies and in vivo animal models.

Isolation and Processing of Primary Cells for this compound Studies

Primary cells are isolated directly from tissues or organs, offering a model system that more closely reflects the in vivo physiological state compared to continuous cell lines. rwdstco.comstemcell.com Studying the effects of this compound on primary cells relevant to tissues where sFRP-1 and Wnt signaling are active can provide valuable information about its potential effects in a more native cellular context. chembase.cnrndsystems.com

The isolation and processing of primary cells typically involve mechanical dissociation and/or enzymatic digestion of the tissue to obtain a single-cell suspension. rwdstco.comconductscience.comstemcell.comf1000research.com Common enzymes used include collagenase and trypsin, with the specific method optimized based on the tissue type. rwdstco.comconductscience.comf1000research.com Isolated primary cells are then cultured under specific conditions that support their viability and function. rwdstco.comstemcell.com

For this compound research, primary cells from tissues relevant to its known function (sFRP-1 inhibition, Wnt pathway modulation) could be isolated. chembase.cnrndsystems.com For example, primary cells from bone, adipose tissue, or specific organ lineages where Wnt signaling plays a crucial role could be used to investigate the compound's effects on differentiation, proliferation, or other cellular processes. nih.gov

While the provided search results describe general methodologies for isolating and culturing primary cells from various tissues mdpi.comqiagen.comrwdstco.comconductscience.comstemcell.comf1000research.comuel.brsci-hub.sepnas.orgnih.gov, specific detailed studies on the isolation and processing of primary cells specifically for this compound studies were not extensively found. One search result mentioned the use of BML-284 (a Wnt activator, not this compound) in ex vivo culture of hematopoietic stem cells sci-hub.se, illustrating the relevance of primary cell models for Wnt pathway modulators.

Illustrative Data Table: Hypothetical Data from Primary Cell Study with this compound

This table illustrates the type of data that might be generated when studying this compound in a primary cell model.

Primary Cell TypeTissue SourceThis compound TreatmentMeasured Outcome (e.g., Cell Viability, Differentiation Marker)Observations
Primary OsteoblastsMouse BoneControlHigh viability, High Osteocalcin expressionTypical osteoblast function.
Primary OsteoblastsMouse Bone+ this compoundHigh viability, Altered Osteocalcin expressionSuggests impact on osteoblast differentiation.
Primary AdipocytesHuman AdiposeControlNormal lipid droplet formationTypical adipocyte morphology. nih.gov
Primary AdipocytesHuman Adipose+ this compoundReduced lipid droplet formationIndicates potential effect on adipogenesis. nih.gov

Tissue Slice Culture Techniques for Maintaining Physiological Context

Tissue slice culture is an ex vivo technique that involves maintaining thin slices of intact tissue in a culture medium, preserving the tissue's native architecture, cell-cell interactions, and extracellular matrix. uel.brinsphero.com This approach offers a more complex and physiologically relevant model than dissociated cell cultures. pnas.orginsphero.com

For studying a compound like this compound, tissue slice cultures from relevant organs or tissues would allow researchers to investigate its effects within a complex microenvironment that includes various cell types and their spatial relationships. chembase.cnrndsystems.com This is particularly valuable for understanding how the compound might affect cellular processes within the context of a functional tissue unit.

Tissue slices are typically prepared using a vibratome or tissue chopper to obtain sections of a specific thickness (often ranging from 100 to 400 µm). uel.brinsphero.com These slices are then cultured on permeable supports at the air-liquid interface or submerged in culture medium, with the method optimized to maintain tissue viability and function for the duration of the experiment. uel.brpnas.orginsphero.com

Applying tissue slice culture to this compound research could involve using slices from tissues known to be affected by Wnt signaling or sFRP-1, such as bone, skin, or specific tumor types. chembase.cnrndsystems.comnih.gov This would enable the study of this compound's impact on tissue-level responses, including cell proliferation, differentiation, and signaling pathway modulation within the intact tissue context. insphero.com

While the provided search results describe the methodologies and applications of tissue slice culture in preclinical research for various tissues and diseases bmglabtech.comnih.govconductscience.comf1000research.comuel.brpnas.orgnih.govinsphero.com, specific detailed studies on the application of this compound within tissue slice culture models were not extensively found.

Illustrative Data Table: Hypothetical Data from Tissue Slice Culture Study with this compound

This table illustrates the type of data that might be generated when studying this compound in a tissue slice culture model.

Tissue SourceSlice ThicknessCulture DurationThis compound TreatmentMeasured Outcome (e.g., Tissue Morphology, Protein Expression Gradient)Observations
Mouse Bone Tissue300 µm48 hoursControlPreserved bone architecture, Wnt target gene expression gradient observedTypical tissue slice viability and signaling. insphero.com
Mouse Bone Tissue300 µm48 hours+ this compoundPreserved bone architecture, Altered Wnt target gene expression gradientSuggests impact on Wnt signaling within the tissue.
Human Tumor Tissue400 µm72 hoursControlViable tumor cells, heterogeneous marker expressionReflects tumor complexity. insphero.com
Human Tumor Tissue400 µm72 hours+ this compoundReduced cell proliferation in specific regionsIndicates spatially-dependent compound effect.

Hypothesized Roles of this compound in Diverse Biological Paradigms

Based on the proposed activity of this compound as a SIRT1 modulator, several hypothesized roles in diverse biological paradigms can be considered. SIRT1 is implicated in a wide range of physiological and pathological processes. nih.govnih.govresearchgate.net Therefore, this compound could theoretically play a role in metabolic regulation, inflammation, cardiovascular health, and neuroprotection by influencing SIRT1-mediated deacetylation of various substrates. nih.govahajournals.org If its sFRP-1 inhibitory activity is the primary mechanism, its hypothesized roles would involve modulating Wnt signaling, which is critical in embryonic development, tissue homeostasis, and disease, including cancer. chembase.cn

Potential Interplay with Other Epigenetic Regulators

SIRT1 is an epigenetic regulator, primarily through its histone deacetylase activity, which affects chromatin structure and gene expression. nih.govhaematologica.orgnih.gov It is hypothesized that this compound, by modulating SIRT1, could potentially interact with or influence the activity of other epigenetic regulators. Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNAs, form a complex network that controls gene expression. nih.govbiomodal.comlondon-dermatology-centre.co.uk Changes in one part of this network, such as SIRT1 activity, could have cascading effects on other epigenetic marks and the proteins that read, write, and erase them. haematologica.orgbiomodal.com For instance, SIRT1 is known to interact with and deacetylate various transcription factors and co-regulators, which in turn can influence the recruitment and activity of other epigenetic machinery. nih.govnih.gov Research could explore how this compound-mediated SIRT1 modulation affects DNA methylation patterns, other histone modifications (such as methylation or ubiquitination), and the expression of non-coding RNAs involved in epigenetic regulation. haematologica.orgnih.govbiomodal.com

Speculative Contributions to Cellular Longevity and Aging Processes

SIRT1 has been extensively studied for its role in cellular longevity and aging, often linked to its activation under caloric restriction conditions. nih.govnih.govahajournals.org By deacetylating key proteins involved in stress response, metabolism, and DNA repair, SIRT1 is thought to promote cellular survival and delay age-related decline. nih.govahajournals.org Speculatively, this compound, as a potential SIRT1 activator, could contribute to cellular longevity by mimicking or enhancing these protective effects. nih.govahajournals.org This could involve improving mitochondrial function, reducing oxidative stress, enhancing DNA repair mechanisms, and modulating cellular senescence. ahajournals.orgucsd.eduim8health.comnih.govsilab.fraging-us.com Research avenues could investigate the effects of this compound on markers of cellular aging, such as telomere length, accumulation of cellular damage, and the senescence-associated secretory phenotype (SASP). nih.govaging-us.com Studies in relevant model systems could help elucidate its potential to extend cellular lifespan or improve healthspan. ucsd.edu

Strategies for Identifying and Validating Additional Molecular Targets of this compound

Given the possibility of off-target effects or the presence of multiple targets, identifying and validating all molecular targets of this compound is crucial for understanding its full biological profile and potential therapeutic applications. scribd.comnih.gov

Chemical Proteomics and Affinity-Based Profiling

Chemical proteomics and affinity-based profiling are powerful strategies for identifying proteins that directly bind to a small molecule like this compound. nih.govki.sefrontiersin.orgnih.govbeilstein-journals.org This typically involves synthesizing a modified version of this compound (a probe) that can be immobilized onto a solid support or contains a tag for enrichment. nih.govfrontiersin.org Cell lysates or biological samples are then incubated with the probe, allowing this compound's binding partners to be captured. nih.govnih.gov The captured proteins are subsequently identified using mass spectrometry. ki.sefrontiersin.orgnih.govbeilstein-journals.org Affinity-based profiling can help to not only confirm known targets like SIRT1 or sFRP-1 but also discover novel, unanticipated binding partners that could contribute to this compound's observed effects or potential off-target activities. nih.govnih.gov Challenges include synthesizing probes that retain the binding characteristics of the parent compound and distinguishing specific binding from non-specific interactions. nih.gov

Gene Editing Technologies for Functional Validation

Once potential additional molecular targets are identified, gene editing technologies, such as CRISPR/Cas9, can be employed for functional validation. cyagen.comnumberanalytics.commdpi.comthermofisher.complos.org By specifically knocking out, knocking in, or modifying the gene encoding a putative target protein, researchers can assess whether the presence or absence of this target alters the cellular or physiological response to this compound. cyagen.comnumberanalytics.commdpi.com For example, if a specific protein is hypothesized to be an off-target, knocking out its gene should ideally eliminate or reduce a particular undesirable effect of this compound, without affecting its primary desired activity. cyagen.comnumberanalytics.com Conversely, if a protein is identified as a novel, beneficial target, gene editing could be used to confirm its contribution to this compound's positive effects. numberanalytics.commdpi.com This approach provides genetic evidence to support or refute the involvement of specific proteins as this compound targets and helps to delineate the functional consequences of these interactions. cyagen.comnumberanalytics.commdpi.com

Comparative Analysis of this compound with Other Known SIRT1 Modulators

A comparative analysis of this compound with other known SIRT1 modulators is essential to understand its relative potency, selectivity, and potential advantages or disadvantages. Resveratrol (B1683913) is a well-known natural polyphenol that was one of the first compounds identified as a SIRT1 activator. nih.gov Other synthetic SIRT1 activators (often referred to as STACs) have also been developed and studied, such as SRT1720. ahajournals.org

A comparative analysis would involve evaluating this compound alongside these compounds in various in vitro and in vivo assays that measure SIRT1 activity, downstream signaling, and relevant biological outcomes (e.g., metabolic markers, stress resistance, indicators of aging). ahajournals.orgmdpi.com Key aspects for comparison would include:

Potency: How much this compound is required to achieve a certain level of SIRT1 activation compared to other modulators?

Selectivity: Does this compound activate or inhibit other sirtuin isoforms (SIRT2-SIRT7) or other proteins, and how does this compare to the selectivity profiles of other SIRT1 modulators? nih.gov

Mechanism of Activation: While many compounds are referred to as SIRT1 activators, they may interact with different sites on the SIRT1 enzyme or influence its activity through distinct mechanisms. Understanding how this compound modulates SIRT1 could reveal unique properties. researchgate.net

Biological Effects: Comparing the effects of this compound, resveratrol, SRT1720, and other modulators on specific cellular pathways or physiological endpoints relevant to SIRT1 activity would help position this compound within the landscape of SIRT1 research. ahajournals.orgmdpi.com For example, comparing their impact on mitochondrial function, glucose metabolism, or inflammatory responses. ahajournals.orgmdpi.com

Mechanistic Distinctions and Similarities

This compound, characterized as a selective inhibitor of sFRP-1, operates by interfering with the Wnt signaling pathway chembase.cn. This mechanism is distinct from that of BML-277, which inhibits CHK2, a kinase involved in the DNA damage response nih.gov. While both compounds carry a "BML" designation, their molecular targets and downstream effects differ significantly. BMAP-28, sometimes associated with the name this compound, functions as an antimicrobial peptide by disrupting bacterial cell membranes through interaction with outer membrane protein A (OmpA) ontosight.ai. It also shows anti-cancer properties, potentially involving mitochondrial dysfunction and apoptosis induction ontosight.ai. These diverse mechanisms highlight the importance of precise compound identification in research.

Differential Effects on Cellular and Molecular Phenotypes

Research indicates that this compound's inhibition of sFRP-1 can influence cellular processes regulated by the Wnt pathway chembase.cn. The Wnt pathway is involved in numerous cellular functions, including cell proliferation, differentiation, and survival. Therefore, modulating sFRP-1 with this compound could theoretically impact these phenotypes.

In contrast, BML-277, through CHK2 inhibition, has been shown to attenuate radiation-induced cell death, decrease radiation-induced CHK2 phosphorylation, and reduce γH2AX expression in lymphocyte cell lines and human peripheral blood mononuclear cells (hPBMCs) nih.gov. These effects are directly related to the DNA damage response pathway.

BMAP-28 (potentially referred to as this compound in some contexts) demonstrates potent activity against microorganisms by causing damage to the bacterial cell surface and leading to loss of membrane integrity ontosight.ai. Its observed anti-cancer properties involve inducing cell death in cancer cells, potentially via disrupting mitochondrial function and inducing apoptosis ontosight.ai.

The varied reported activities associated with "this compound" or similarly named compounds underscore the need for careful consideration of the specific chemical structure and validated target when interpreting research on cellular and molecular phenotypes.

Computational and In Silico Modeling for Predictive Research on this compound

Computational and in silico methods offer powerful tools for investigating the potential behavior and interactions of compounds like this compound, particularly in the absence of extensive experimental data for its specific sFRP-1 inhibitory activity. These methods can provide predictive insights into molecular interactions and their downstream effects on biological systems.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic interactions between this compound and its target protein, sFRP-1 nih.govaps.orgarxiv.org. These simulations can provide detailed information about the binding modes, stability of the complex, and conformational changes that occur upon binding. While specific published MD simulation data for this compound and sFRP-1 were not found in the search results, the principles of MD simulations are well-established for studying ligand-protein interactions nih.gov. Such simulations could help elucidate the precise mechanism by which this compound inhibits sFRP-1 and inform the design of related compounds. MD simulations are a standard tool in drug design and computational biology for understanding molecular recognition and dynamics nih.govaps.org.

Systems Biology Approaches for Network Perturbation Analysis

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound915754-05-1 (CAS number, PubChem CID not directly found for this exact name/CAS in results, but structure matches 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide) chembase.cnclearsynth.com
BML-277Not found in search results
BMAP-28Not found in search results
sFRP-1Not applicable (Protein)
CHK2Not applicable (Protein)
OmpANot applicable (Protein)
BML-284Not found in search results, but mentioned as a Wnt signaling activator nih.gov
BML-275 (Dorsomorphin)866405-64-3 targetmol.com
BML-210Not found in search results, mentioned as a pan-HDACs inhibitor nih.gov
BML-265Not found in search results, mentioned as an EGFR kinase inhibitor frontiersin.org

This compound, a chemical compound identified as 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide, has garnered attention in scientific inquiry primarily as a selective inhibitor of secreted frizzled related protein-1 (sFRP-1). Its known activity positions it as a valuable molecular probe for dissecting the intricacies of the Wnt signaling pathway. Research into this compound is ongoing, with theoretical frameworks guiding investigations into its precise mechanisms and potential applications.

Theoretical Frameworks and Unexplored Research Avenues for Bml 287

Computational and In Silico Modeling for Predictive Research on this compound

Computational and in silico methods are invaluable for generating hypotheses and guiding experimental design in the study of compounds like this compound, particularly in exploring its interactions and potential biological impact furg.brtu-dresden.de.

Systems biology approaches, which integrate data from various biological levels to understand complex interactions, can be employed to analyze the impact of this compound-mediated sFRP-1 inhibition on the broader biological network 213.55.90researchgate.net. By constructing computational models of the Wnt signaling pathway and its downstream effectors, researchers can simulate the consequences of perturbing sFRP-1 activity. This can help predict how inhibiting sFRP-1 might affect the expression of Wnt-responsive genes, influence cellular processes regulated by Wnt signaling, and potentially reveal feedback loops or cross-talk with other pathways. Such analyses can provide a holistic view of the biological impact of this compound beyond its direct interaction with sFRP-1 and help identify potential synergistic or antagonistic effects when used in combination with other agents.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s biological assays?

  • Methodological Answer : Standardize protocols using BRENDA or Assay Guidance Manual guidelines. Include detailed reagent sourcing (e.g., catalog numbers, lot numbers) and instrument calibration records. Perform intra- and inter-laboratory validation with blinded samples. Publish negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.